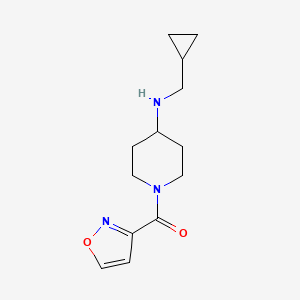
1-(3-Bromophenethyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenethyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromophenethyl group attached to the piperidin-4-ol moiety. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Méthodes De Préparation
The synthesis of 1-(3-Bromophenethyl)piperidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the bromophenethyl group: This step involves the reaction of the piperidine derivative with a bromophenethyl halide under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production .
Analyse Des Réactions Chimiques
1-(3-Bromophenethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
1-(3-Bromophenethyl)piperidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for various receptors and enzymes.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as antiviral, antibacterial, and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, piperidine derivatives are known to interact with neurotransmitter receptors, affecting signal transduction and cellular responses .
Comparaison Avec Des Composés Similaires
1-(3-Bromophenethyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(4-Fluorophenethyl)piperidin-4-ol: This compound has a fluorine atom instead of bromine, which may result in different biological activities and chemical reactivity.
1-(3,4-Dichlorophenethyl)piperidin-4-ol: The presence of two chlorine atoms in the phenethyl group can lead to variations in the compound’s pharmacological properties.
1-(4-Bromobenzyl)piperidin-4-ol: This compound has a benzyl group instead of a phenethyl group, which may affect its interaction with molecular targets and its overall biological activity
Propriétés
Formule moléculaire |
C13H18BrNO |
|---|---|
Poids moléculaire |
284.19 g/mol |
Nom IUPAC |
1-[2-(3-bromophenyl)ethyl]piperidin-4-ol |
InChI |
InChI=1S/C13H18BrNO/c14-12-3-1-2-11(10-12)4-7-15-8-5-13(16)6-9-15/h1-3,10,13,16H,4-9H2 |
Clé InChI |
SAEXLXXGFMVVMR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)CCC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)




![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)



